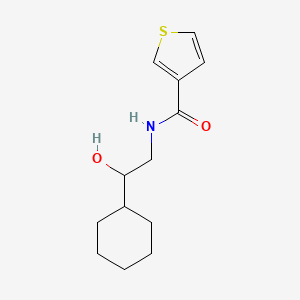
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
准备方法
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar condensation reactions, optimized for large-scale production.
化学反应分析
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophene derivatives .
科学研究应用
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential candidate for biological studies.
作用机制
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
相似化合物的比较
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities .
生物活性
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring, a carboxamide functional group, and a cyclohexyl substitution that enhances its lipophilicity and potentially its bioavailability. Its molecular formula is C13H19NOS, and it has been synthesized through various organic reactions involving thiophene derivatives.
Antimicrobial Activity
Research indicates that compounds with thiophene structures often exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 8.9 |
| PC3 (Prostate) | 15.4 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in treated cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant strains revealed that it outperformed conventional antibiotics in some cases, demonstrating potential as a novel antimicrobial agent .
- Cancer Treatment Research : In a comparative study with standard chemotherapeutic agents like doxorubicin, this compound exhibited similar or enhanced cytotoxic effects against MCF-7 cells, suggesting it could be a promising candidate for further development in cancer therapy .
属性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-12(10-4-2-1-3-5-10)8-14-13(16)11-6-7-17-9-11/h6-7,9-10,12,15H,1-5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQPIGRTOPKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














